3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes both purine and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylbenzyl chloride with a purine derivative under specific conditions to introduce the benzyl group. The sulfanyl group is then added through a nucleophilic substitution reaction using 4-methylbenzyl thiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-(4-methylbenzyl)-3-chloro-4-[(4-chlorophenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one: Similar in structure but with different functional groups.
3-methylbenzyl derivatives of 4-hydroxycoumarin: Share the benzyl group but differ in the core structure.
7-((3-methylbenzyl)oxy)-4-phenyl-2H-chromen-2-one: Contains a benzyl group and a chromenone core.
Uniqueness
What sets 3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of purine and benzyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O2S/c1-14-7-9-16(10-8-14)13-29-22-23-19-18(20(27)24-21(28)25(19)3)26(22)12-17-6-4-5-15(2)11-17/h4-11H,12-13H2,1-3H3,(H,24,27,28) |
InChI Key |
IRAXZCXNTXIKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C |
Origin of Product |
United States |
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